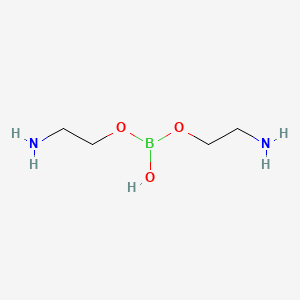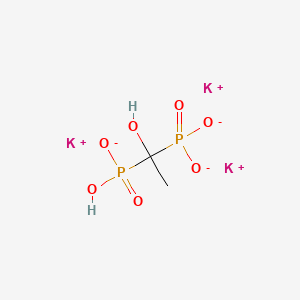
2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine is a chemical compound known for its unique structure and properties. It is characterized by the presence of four chlorine atoms and a triazaphosphorine ring, making it a compound of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine typically involves the reaction of phosphorus trichloride with cyanogen chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and alcohols can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramide derivatives, while substitution can result in various functionalized triazaphosphorine compounds .
Wissenschaftliche Forschungsanwendungen
2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
2,2’,4’-Trichloroacetophenone: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
2,4-Dichlorophenacyl chloride: Utilized in the synthesis of various organic compounds and as a reagent in chemical reactions.
Uniqueness: 2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine stands out due to its unique triazaphosphorine ring structure and the presence of multiple chlorine atoms, which impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
26236-17-9 |
|---|---|
Molekularformel |
C2Cl4N3P |
Molekulargewicht |
238.8 g/mol |
IUPAC-Name |
2,2,4,6-tetrachloro-1,3,5-triaza-2λ5-phosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C2Cl4N3P/c3-1-7-2(4)9-10(5,6)8-1 |
InChI-Schlüssel |
BTFHFFNLENSKQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NC(=NP(=N1)(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B13758651.png)











![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13758713.png)
